8-(4-METHOXYPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE
Overview
Description
The compound “8-(4-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one” is an organic heteropentacyclic compound. It has additional hydroxy and methoxy substituents at positions 10 and 11 respectively .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it is a heteropentacyclic compound. This means it contains five rings, some of which contain atoms other than carbon (heteroatoms). The presence of methoxy and hydroxy substituents adds further complexity to the structure .Scientific Research Applications
Solvent-Free Synthesis
Research by Wu Xiao-xi (2015) describes the solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds. These compounds were synthesized using a one-pot method under solvent-free conditions, indicating a potential for environmentally friendly production processes in chemical synthesis (Wu Xiao-xi, 2015).
Green Synthesis Using TiO2
A study by Bhardwaj, Singh, and Singh (2019) explored an eco-compatible synthesis method using TiO2 nanoparticles. This approach demonstrates the potential for green chemistry applications in synthesizing 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones, contributing to sustainable chemical manufacturing practices (Bhardwaj, Singh, & Singh, 2019).
Ultrasound-Promoted Synthesis
Azarifar and Sheikh (2012) developed an ultrasound-accelerated one-pot procedure for the synthesis of these compounds. This method highlights the use of innovative techniques in chemical synthesis, possibly leading to more efficient and less energy-intensive processes (Azarifar & Sheikh, 2012).
Application in Anticancer Research
Li et al. (2015) conducted research on 6,9-dihydro-[1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, novel analogues of podophyllotoxins, suggesting potential applications in anticancer activity. This study opens avenues for the development of new drugs and therapeutic agents in the fight against cancer (Li, Lu, Yu, & Yao, 2015).
Structural Analysis and Drug Design
Cuervo et al. (2009) examined the conformational and configurational disorder of similar compounds, providing valuable insights for drug design and development. Understanding the structural dynamics of these compounds can lead to more effective pharmaceuticals [(Cuervo, Abonía, Cobo, & Glidewell, 2009)](https://consensus.app/papers/conformational-disorder-cuervo/3c0a69a56db95c79b400dfffdd0d1dd8/?utm_source=chatgpt).
Eco-friendly Catalysis
Azarifar and Sheikh (2013) described a method for synthesizing these compounds using ZrOCl2·8H2O as a catalyst, emphasizing the importance of eco-friendly and recyclable catalysts in chemical synthesis. This approach aligns with the growing demand for sustainable practices in the chemical industry (Azarifar & Sheikh, 2013).
Properties
IUPAC Name |
8-(4-methoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-11-4-2-10(3-5-11)12-7-17(19)18-14-8-16-15(6-13(12)14)21-9-22-16/h2-6,8,12H,7,9H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOBBYMRVAPLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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